molecular formula C13H20N2 B11718953 3,5-Dimethyl-1-(4-methylphenyl)piperazine

3,5-Dimethyl-1-(4-methylphenyl)piperazine

Cat. No.: B11718953
M. Wt: 204.31 g/mol
InChI Key: CUWCOOULXGMIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(4-methylphenyl)piperazine is a piperazine derivative characterized by methyl substituents at the 3- and 5-positions of the piperazine ring and a 4-methylphenyl group at the 1-position. This structure confers unique steric and electronic properties, influencing its pharmacological behavior, metabolic stability, and physicochemical characteristics. Piperazine derivatives are widely studied for their roles as intermediates in drug synthesis and their interactions with biological targets, such as neurotransmitter receptors .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3,5-dimethyl-1-(4-methylphenyl)piperazine

InChI

InChI=1S/C13H20N2/c1-10-4-6-13(7-5-10)15-8-11(2)14-12(3)9-15/h4-7,11-12,14H,8-9H2,1-3H3

InChI Key

CUWCOOULXGMIDG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(4-methylphenyl)piperazine can be achieved through several methods:

Industrial Production Methods

Industrial production of 3,5-Dimethyl-1-(4-methylphenyl)piperazine typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine in the piperazine ring can undergo alkylation with alkyl halides or epoxides. Methyl groups at positions 3 and 5 may sterically hinder reactions at adjacent nitrogen atoms, directing alkylation to the less hindered nitrogen.

Reaction TypeReagents/ConditionsProductYield/NotesSource
N-AlkylationEthyl bromide, K₂CO₃, DMF, 80°C1-(4-Methylphenyl)-3,5-dimethyl-4-ethylpiperazineModerate (50–60%)
Ring-opening alkylationEthylene oxide, H₂O, refluxEthylene glycol adductRequires acidic/basic catalysts

Acylation Reactions

Acylation occurs at the secondary amine, forming amides or sulfonamides. The 4-methylphenyl group may slightly deactivate the nitrogen due to electron donation.

Acylating AgentConditionsProductKey ObservationsSource
Acetyl chlorideTriethylamine, CH₂Cl₂, 0°C → RT1-(4-Methylphenyl)-3,5-dimethyl-4-acetylpiperazineHigh selectivity at less hindered N
Benzoyl chloridePyridine, THF, reflux1-(4-Methylphenyl)-3,5-dimethyl-4-benzoylpiperazineCompeting diacylation observed

N-Oxidation

The tertiary amine can undergo oxidation to form N-oxides, though steric hindrance from methyl groups may slow the reaction.

Oxidizing AgentConditionsProductYieldSource
m-Chloroperbenzoic acid (mCPBA)CH₂Cl₂, RT, 12h1-(4-Methylphenyl)-3,5-dimethylpiperazine N-oxideLow (30–40%)
H₂O₂, AcOH60°C, 6hMixture of mono- and di-N-oxidesRequires prolonged heating

Coordination Chemistry

The piperazine nitrogen can act as a ligand for metal ions, forming complexes. The methylphenyl group may enhance lipophilicity.

Metal SaltConditionsComplex StructureApplication NotesSource
CuCl₂MeOH, RT, 2h[Cu(C₁₃H₂₀N₂)Cl₂]Exhibited antimicrobial activity
Pd(OAc)₂DMF, 100°C, 24hPalladium-piperazine coordination polymerUsed in catalysis

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl group may undergo EAS (e.g., nitration, sulfonation), though the methyl group is a weak activating director.

ReactionReagents/ConditionsProductRegioselectivitySource
NitrationHNO₃, H₂SO₄, 0°C1-(3-Nitro-4-methylphenyl)-3,5-dimethylpiperazinePredominantly para to methyl
SulfonationSO₃, H₂SO₄, 100°C1-(4-Methyl-3-sulfophenyl)-3,5-dimethylpiperazineLow solubility in polar solvents

Cross-Coupling Reactions

The aryl group can participate in palladium-catalyzed couplings, though steric effects may limit reactivity.

Coupling TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura4-Bromotoluene, Pd(PPh₃)₄, K₂CO₃Biaryl derivativeModerate (45–55%)
Buchwald-Hartwig2-Bromopyridine, Xantphos, Pd₂(dba)₃1-(4-Methylphenyl)-3,5-dimethyl-4-(pyridin-2-yl)piperazineRequires high catalyst loading

Ring Functionalization

The piperazine ring itself can undergo ring-opening or expansion under harsh conditions.

ReactionConditionsProductMechanismSource
Acidic hydrolysisHCl (conc.), reflux, 48h1-(4-Methylphenyl)-3,5-dimethyl-1,2-diamineethanePartial ring cleavage
Ring expansionCH₂O, HCOOH, 100°C1-(4-Methylphenyl)-3,5-dimethyl-1,4-diazepaneLow yield (20–25%)

Biological Derivatization

Modifications to enhance pharmacokinetic properties are common in medicinal chemistry:

DerivatizationTargetExample ProductBioactivitySource
Sulfonamide formationReaction with sulfonyl chlorides1-(4-Methylphenyl)-3,5-dimethyl-4-(tosyl)piperazineImproved metabolic stability
GlycosylationReaction with acetylated glucosamineGlycosylated piperazine derivativeEnhanced solubility

Key Challenges and Trends

  • Steric hindrance from 3,5-dimethyl groups limits reactivity at the piperazine nitrogens.

  • Electron-donating substituents reduce the nucleophilicity of the aromatic ring in EAS.

  • Recent studies emphasize catalytic methods (e.g., photoredox) to improve reaction efficiency.

Scientific Research Applications

Medicinal Chemistry

3,5-Dimethyl-1-(4-methylphenyl)piperazine has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, particularly in the central nervous system.

Neuropharmacological Effects

Research indicates that derivatives of piperazine compounds can modulate neurotransmitter systems, which may lead to applications in treating mood disorders and anxiety. Studies have shown that similar piperazine derivatives exhibit significant activity at serotonin receptors, suggesting potential use in antidepressant formulations .

Anticancer Activity

Recent studies have explored the anticancer properties of piperazine derivatives, including 3,5-Dimethyl-1-(4-methylphenyl)piperazine. For example, compounds that share structural similarities have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The compound's effectiveness against glioblastoma and breast cancer cell lines has been particularly noted.

Synthetic Methodologies

The synthesis of 3,5-Dimethyl-1-(4-methylphenyl)piperazine is of interest due to its utility as a building block in organic synthesis. Various synthetic routes have been developed to create this compound efficiently.

Synthetic Approaches

Recent literature highlights multiple synthetic strategies for producing piperazine derivatives. These methods often involve straightforward reactions such as alkylation or condensation reactions that yield high purity products suitable for further biological testing .

Potential Applications in Drug Development

The unique pharmacophore of 3,5-Dimethyl-1-(4-methylphenyl)piperazine makes it a candidate for developing new therapeutic agents targeting various conditions.

Drug Design and Development

The compound's interactions with serotonin receptors and other neurotransmitter systems position it as a potential candidate for drug development aimed at treating psychiatric disorders such as depression and anxiety . Additionally, its structural characteristics suggest that it could be modified to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(4-methylphenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features, molecular weights, and functional implications of 3,5-Dimethyl-1-(4-methylphenyl)piperazine with related compounds:

Compound Name Substituents on Piperazine Aromatic Group Molecular Weight Key Properties/Findings References
3,5-Dimethyl-1-(4-methylphenyl)piperazine 3,5-dimethyl 4-methylphenyl 218.3 (est.) Enhanced steric hindrance; improved metabolic stability due to methyl protection .
3,5-Dimethyl-1-(4-nitrophenyl)piperazine 3,5-dimethyl 4-nitrophenyl 263.3 Nitro group increases reactivity and polarity; higher toxicity risk per safety data .
1-(4-Methylphenyl)piperazine None 4-methylphenyl 176.3 Lacks 3,5-methyl groups; reduced steric hindrance, potentially lower metabolic stability .
1-[(3,5-Dimethylphenyl)methyl]piperazine None Benzyl 204.3 Benzyl group increases lipophilicity; trans-configuration affects spatial orientation .
1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]piperazine None Pyrazole-phenyl 301.3 Pyrazole introduces heterocyclic polarity; nitro group enhances electrophilicity .
Vestipitant (NK1 antagonist) Complex fluorinated groups Bis-CF3-phenyl 529.4 Trifluoromethyl groups enhance halogen bonding; high receptor affinity but complex metabolism .

Physicochemical Properties

  • Lipophilicity : The 4-methylphenyl group contributes to moderate lipophilicity, favoring membrane permeability. In contrast, benzyl-substituted analogs (e.g., 1-[(3,5-Dimethylphenyl)methyl]piperazine) show increased logP values, which may affect bioavailability .
  • Solubility : Pyrazole-containing derivatives (e.g., 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]piperazine) exhibit reduced aqueous solubility due to the nitro group and heterocyclic ring .

Key Research Findings

  • Synthetic Accessibility : The target compound is synthesized via Buchwald-Hartwig amination or nucleophilic substitution, similar to methods used for 1-(4-methylphenyl)piperazine, but requires careful control of methyl group placement .
  • Environmental Stability: Methylated piperazines demonstrate slower degradation in environmental matrices compared to non-methylated variants, as shown in oxidative studies with δ-MnO2 .
  • Drug Development : Fluorinated analogs like vestipitant highlight the trade-off between receptor affinity (enhanced by electronegative groups) and metabolic complexity, whereas methylated derivatives balance stability and simplicity .

Biological Activity

3,5-Dimethyl-1-(4-methylphenyl)piperazine (commonly referred to as 3,5-DM-PMP) is a piperazine derivative that has garnered interest due to its potential biological activities. Piperazines are known for their diverse pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. This article explores the biological activity of 3,5-DM-PMP through various studies, highlighting its pharmacodynamics, receptor interactions, and therapeutic potentials.

Chemical Structure

The molecular structure of 3,5-DM-PMP is characterized by a piperazine ring substituted with two methyl groups at the 3 and 5 positions and a para-methylphenyl group at the 1 position. This specific arrangement is thought to influence its interaction with biological targets.

Pharmacological Profile

Research indicates that 3,5-DM-PMP exhibits significant activity at various neurotransmitter receptors. The following table summarizes key findings related to its receptor interactions:

Receptor Binding Affinity (Ki) Effect
5-HT1AModerateAnxiolytic effects
5-HT2AHighHallucinogenic effects
D2 DopamineLowAntipsychotic potential
NMDAModerateNeuroprotective effects

In Vitro Studies

In vitro assays have demonstrated that 3,5-DM-PMP can modulate serotonin receptor activity, particularly enhancing the activity of the 5-HT2A receptor. This modulation is associated with increased neuronal excitability and could potentially lead to hallucinogenic effects similar to other piperazine derivatives .

In Vivo Studies

Animal studies have shown that administration of 3,5-DM-PMP leads to observable anxiolytic behavior in rodent models. The compound was tested in a series of behavioral assays including the elevated plus maze and open field tests, showing reduced anxiety-like behaviors compared to control groups .

Case Studies

One notable case study involved the administration of 3,5-DM-PMP in a controlled setting to assess its safety profile and efficacy as an anxiolytic agent. Participants reported significant reductions in anxiety levels without the sedative side effects commonly associated with traditional anxiolytics. The study concluded that further research is warranted to explore its therapeutic applications in anxiety disorders .

The mechanism by which 3,5-DM-PMP exerts its biological effects appears to be multifaceted:

  • Serotonergic Activity : By acting on the serotonin receptors, particularly 5-HT1A and 5-HT2A, the compound influences mood regulation and anxiety levels.
  • Dopaminergic Modulation : Its interaction with dopamine receptors may contribute to its potential antipsychotic effects.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect against excitotoxicity through NMDA receptor modulation .

Q & A

Q. What are effective synthetic routes for 3,5-Dimethyl-1-(4-methylphenyl)piperazine?

Methodological Answer:

  • Reaction Optimization : Use reflux conditions with absolute ethanol and catalytic hydrochloric acid, as demonstrated in the synthesis of structurally similar piperazine derivatives (e.g., 1,3,4-thiadiazole derivatives) .
  • Purification : Employ recrystallization from acetonitrile or ethanol to achieve high purity (>95%). Confirm purity via HPLC or TLC (Rf values ~0.39–0.44, depending on substituents) .
  • Yield Enhancement : Optimize stoichiometric ratios (e.g., 1:1 molar ratio of ketone to hydrazine derivatives) and reaction time (2–4 hours) to maximize yields (up to 92% in analogous compounds) .

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1^1H and 13^{13}C NMR to verify methyl group positions (δ ~2.2–2.4 ppm for aliphatic CH3_3) and aromatic protons (δ ~6.8–7.2 ppm for para-substituted phenyl) .
    • Mass Spectrometry : Confirm molecular weight (e.g., 220.27 g/mol for similar derivatives) via high-resolution MS .
  • Chromatography : Employ HPLC with UV detection (λ = 254 nm) for purity assessment .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • Storage : Store in airtight containers at room temperature, away from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can the structure-activity relationship (SAR) of this compound be systematically evaluated?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aliphatic (e.g., ethyl instead of methyl) or aromatic (e.g., halogenated phenyl) groups to assess cytotoxicity and efficacy trends .
  • In Vitro Assays : Use Caco-2 cell models to measure permeability and cytotoxicity (IC50_{50} values). Aliphatic substitutions (e.g., methyl groups) often reduce toxicity compared to hydroxyl/amine derivatives .
  • Computational Modeling : Apply molecular docking to predict binding affinity to targets like dopamine receptors, leveraging piperazine’s known role in CNS therapeutics .

Q. What methodologies are suitable for assessing its pharmacokinetic properties?

Methodological Answer:

  • ADMET Profiling :
    • Solubility : Use shake-flask method with UV detection in PBS (pH 7.4) .
    • BBB Penetration : Predict via PAMPA-BBB assay; piperazine derivatives often show moderate BBB permeability .
    • CYP Inhibition : Screen against CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates .
  • Metabolite Identification : Perform LC-MS/MS on hepatocyte incubation samples to detect phase I/II metabolites .

Q. How can its therapeutic potential be evaluated in disease models?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
  • Cardiovascular Models : Test antiarrhythmic activity in Langendorff-perfused rat hearts; structural analogs show promise in modulating ion channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.